REACTION_CXSMILES
|
C[CH:2]([CH:6]([OH:9])[CH2:7][Cl:8])[CH2:3][CH2:4][OH:5].Cl[C:11]1[CH:12]=[C:13]([CH2:19][OH:20])[C:14]([CH2:17][OH:18])=[CH:15][CH:16]=1>>[Cl:8][CH2:7][CH:6]([OH:9])[CH2:2][CH2:3][CH2:4][OH:5].[C:13]1([CH2:19][OH:20])[C:14]([CH2:17][OH:18])=[CH:15][CH:16]=[CH:11][CH:12]=1
|
Name
|
7-chloro-1,5-dihydro-2,4-benzodioxepin 4'-methylene-5'-methyl-3,2'-[1,3]dioxepane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-methyl-5-chloro-1,4-pentanediol
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
CC(CCO)C(CCl)O
|
Name
|
|
Quantity
|
4.94 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=CC1)CO)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CCCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 137 mmol | |
AMOUNT: MASS | 19 g |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 28.6 mmol | |
AMOUNT: MASS | 3.95 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[CH:2]([CH:6]([OH:9])[CH2:7][Cl:8])[CH2:3][CH2:4][OH:5].Cl[C:11]1[CH:12]=[C:13]([CH2:19][OH:20])[C:14]([CH2:17][OH:18])=[CH:15][CH:16]=1>>[Cl:8][CH2:7][CH:6]([OH:9])[CH2:2][CH2:3][CH2:4][OH:5].[C:13]1([CH2:19][OH:20])[C:14]([CH2:17][OH:18])=[CH:15][CH:16]=[CH:11][CH:12]=1
|
Name
|
7-chloro-1,5-dihydro-2,4-benzodioxepin 4'-methylene-5'-methyl-3,2'-[1,3]dioxepane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-methyl-5-chloro-1,4-pentanediol
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
CC(CCO)C(CCl)O
|
Name
|
|
Quantity
|
4.94 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=CC1)CO)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CCCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 137 mmol | |
AMOUNT: MASS | 19 g |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 28.6 mmol | |
AMOUNT: MASS | 3.95 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |